molecular formula C8H6N2O4S B14354464 2,5-Bis(2-nitroethenyl)thiophene CAS No. 92573-14-3

2,5-Bis(2-nitroethenyl)thiophene

Cat. No.: B14354464
CAS No.: 92573-14-3
M. Wt: 226.21 g/mol
InChI Key: IARLYRUOJDVOTR-UHFFFAOYSA-N
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Description

2,5-Bis(2-nitroethenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of two nitroethenyl groups attached to the 2 and 5 positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-nitroethenyl)thiophene typically involves the nitration of thiophene derivatives. One common method is the reaction of thiophene with nitric acid and acetic acid, which generates 2-nitrothiophene. Subsequent nitration steps lead to the formation of 2,5-dinitrothiophene . The nitro groups can then be converted to nitroethenyl groups through a series of reactions involving aldehydes and base-catalyzed condensation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-nitroethenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitroethenyl groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can react with the nitroethenyl groups under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

2,5-Bis(2-nitroethenyl)thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(2-nitroethenyl)thiophene involves its interaction with molecular targets and pathways. The nitroethenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(2-nitroethenyl)thiophene is unique due to the presence of nitroethenyl groups, which impart distinct chemical reactivity and potential biological activities. The nitro groups can participate in redox reactions, making the compound useful in various applications, including as a precursor for the synthesis of other functionalized thiophene derivatives.

Properties

CAS No.

92573-14-3

Molecular Formula

C8H6N2O4S

Molecular Weight

226.21 g/mol

IUPAC Name

2,5-bis(2-nitroethenyl)thiophene

InChI

InChI=1S/C8H6N2O4S/c11-9(12)5-3-7-1-2-8(15-7)4-6-10(13)14/h1-6H

InChI Key

IARLYRUOJDVOTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C=C[N+](=O)[O-])C=C[N+](=O)[O-]

Origin of Product

United States

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